1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea
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Overview
Description
1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea is a heterocyclic compound that features a unique combination of pyridine, thiazole, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Pyridine and Pyrimidine: The thiazole ring is then coupled with pyridine and pyrimidine derivatives through nucleophilic substitution reactions. This step often requires the use of strong bases and high temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylamine
- 1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylmethanol
- 1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylthiol
Uniqueness
1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H10N6OS |
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Molecular Weight |
298.33 g/mol |
IUPAC Name |
1-(2-pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C13H10N6OS/c20-13(19-12-15-4-1-5-16-12)18-10-8-21-11(17-10)9-2-6-14-7-3-9/h1-8H,(H2,15,16,18,19,20) |
InChI Key |
DKUGZSWNKBYPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)NC2=CSC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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